![molecular formula C21H21N3O4S B2501976 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-67-0](/img/structure/B2501976.png)
2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" is a complex molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of a tetrahydrocyclohepta[b]thiophene core, which is a feature seen in various compounds with antimicrobial properties, as well as a dioxopyrrolidinyl group that could be linked to antioxidant activity.
Synthesis Analysis
The synthesis of related compounds often involves the formation of carboxamide derivatives and the introduction of various substituents to the core structure to enhance biological activity. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been reported, which includes the introduction of chloro, hydroxyl, and other substituents to the benzene ring . Similarly, derivatives of 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo(b)thiophene have been prepared, indicating the versatility of the tetrahydrobenzo(b)thiophene scaffold in synthesizing compounds with potential antimicrobial properties .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction analysis. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using this method . The dihedral angles between the thiophene ring and other substituents, as well as the presence of intramolecular hydrogen bonds, have been described in compounds like ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes various transformations such as dearomatising cyclisation and rearrangements leading to different heterocyclic systems. For instance, thiophene-3-carboxamides undergo dearomatising cyclisation upon treatment with LDA, leading to pyrrolinones and other cyclic structures . Additionally, reactions of 2-(2-aminoanilino)cyclohepta[b]pyrroles have led to the formation of novel antiaromatic systems and benzimidazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of carboxamide groups, heterocyclic moieties, and various substituents can affect their solubility, stability, and reactivity. For example, the antioxidant activity of certain pyrrolidine derivatives has been attributed to their structural features . Moreover, the antimicrobial activity of tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides has been evaluated, with some compounds showing significant potency against Mycobacterium tuberculosis .
科学的研究の応用
Heterocyclic Synthesis and Biological Activity
The compound is involved in the synthesis of heterocyclic compounds, particularly in forming structures like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These derivatives hold significance in various scientific research areas, including pharmaceutical chemistry where they may serve as potential leads for drug discovery due to their diverse biological activities (Mohareb et al., 2004).
Chemical Rearrangements and Novel Synthetic Pathways
The compound has been utilized in studies focusing on the dearomatizing rearrangements of lithiated thiophenecarboxamides. These studies explore new synthetic pathways and mechanisms leading to the formation of novel compounds like pyrrolinones, azepinones, and partially saturated azepinothiophenes, contributing to the development of new synthetic methodologies in organic chemistry (Clayden et al., 2004).
Antimicrobial and Antitumor Potential
Research has also been conducted on the synthesis and characterization of compounds related to the chemical structure , evaluating their antimicrobial and antitumor potential. These studies are crucial for identifying new therapeutic agents, particularly in addressing antibiotic resistance and cancer treatment challenges (Sailaja Rani Talupur et al., 2021; Hafez et al., 2017).
Antioxidant Properties
The antioxidant activity of related compounds has been investigated, indicating their potential as potent antioxidants. This research is vital for understanding how these compounds can mitigate oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases (Tumosienė et al., 2019).
Neuropharmacokinetics
Investigational studies on compounds with structural similarities have delved into their neuropharmacokinetic properties, examining how they traverse the blood-brain barrier and their temporal profiles in the brain and cerebrospinal fluid. This research is instrumental in designing drugs targeted for central nervous system disorders, ensuring effective delivery and therapeutic action within the brain (Tang et al., 2014).
特性
IUPAC Name |
2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c22-19(27)18-14-7-2-1-3-8-15(14)29-21(18)23-20(28)12-5-4-6-13(11-12)24-16(25)9-10-17(24)26/h4-6,11H,1-3,7-10H2,(H2,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAIQUPQYKQSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

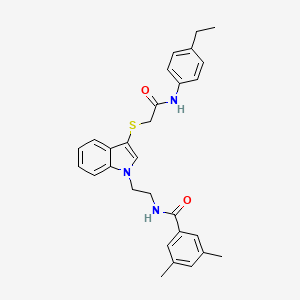
![2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2501894.png)
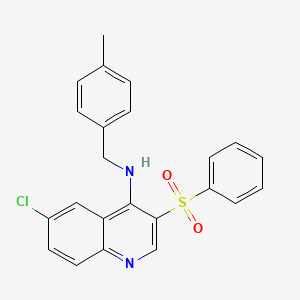
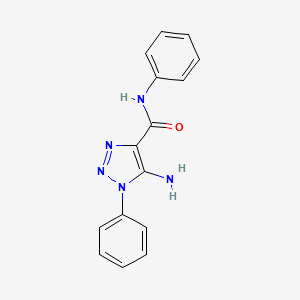
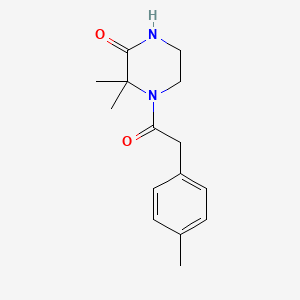
![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)
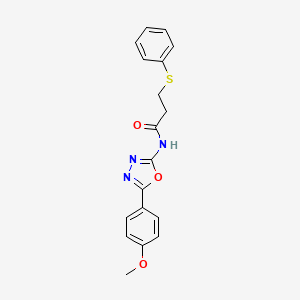
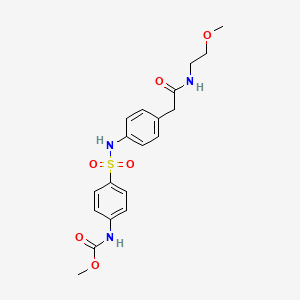
![2-[3-(Dimethylamino)phenyl]-1-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrrolidine](/img/structure/B2501906.png)


![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501911.png)
![3-Azabicyclo[4.2.0]octan-2-one](/img/structure/B2501913.png)
![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)